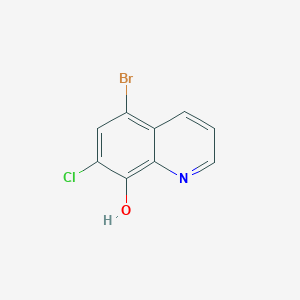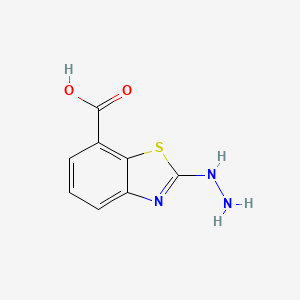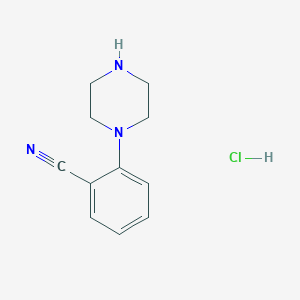
2-(Piperazin-1-yl)benzonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperazin-1-yl)benzonitrile hydrochloride is a chemical compound with the molecular formula C11H14ClN3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)benzonitrile hydrochloride typically involves the reaction of piperazine with benzonitrile under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are designed to maximize yield and purity while minimizing the use of hazardous reagents. For example, a preparation method using ®-1-BOC-3-hydroxymethyl piperazine as a starting material involves four-step reactions including PMBCl protection, esCl activation, TMSCN cyanation, and ACE-Cl removal .
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperazin-1-yl)benzonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
2-(Piperazin-1-yl)benzonitrile hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Piperazin-1-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to act as dopamine and serotonin antagonists, making them useful in the treatment of psychiatric disorders . Additionally, some derivatives exhibit antiviral activity by inhibiting the entry of viruses into host cells .
Comparación Con Compuestos Similares
Similar Compounds
2-(Piperazin-1-ylthio)benzonitrile: This compound has a similar structure but contains a sulfur atom in place of the nitrogen atom in the piperazine ring.
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound is a hybrid consisting of isothiazole and piperazine moieties and is used as an antipsychotic drug.
Uniqueness
2-(Piperazin-1-yl)benzonitrile hydrochloride is unique due to its specific chemical structure, which allows it to interact with a variety of molecular targets
Propiedades
Fórmula molecular |
C11H14ClN3 |
|---|---|
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
2-piperazin-1-ylbenzonitrile;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c12-9-10-3-1-2-4-11(10)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H |
Clave InChI |
SUARGSDVIKXJKG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC=CC=C2C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13968661.png)

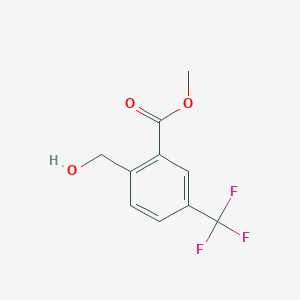
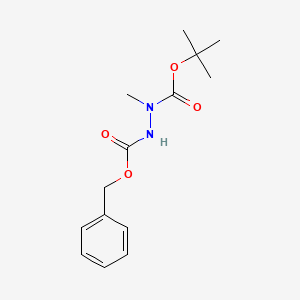

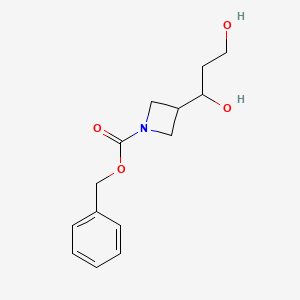
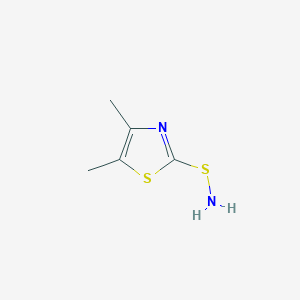
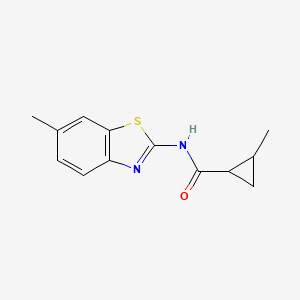
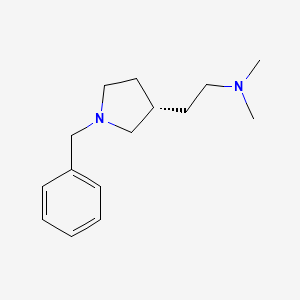
![2-Bromo-8-fluoro-5,11-dimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B13968737.png)


